molecular formula C8H14N2O6 B14852622 N-[4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide

N-[4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide

Cat. No.: B14852622
M. Wt: 234.21 g/mol
InChI Key: NJBKCLCEXIDHDR-UHFFFAOYSA-N
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Description

2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure and properties, which make it valuable in biochemical research and industrial applications.

Properties

Molecular Formula

C8H14N2O6

Molecular Weight

234.21 g/mol

IUPAC Name

N-[4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C8H14N2O6/c1-3(12)9-5-7(14)6(13)4(2-11)16-8(5)10-15/h4-7,11,13-15H,2H2,1H3,(H,9,12)

InChI Key

NJBKCLCEXIDHDR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1=NO)CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone typically involves the condensation of N-acetyl-3,4,6-tri-O-acetyl-D-glucosamine with arenesulfonylhydrazines, followed by oxidation with manganese dioxide (MnO₂) to form the corresponding glucono-1,5-lactone sulfonylhydrazones . The removal of O-acetyl protecting groups is achieved using ammonia in methanol (NH₃/MeOH) to furnish the final compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be scaled up for larger production with appropriate modifications to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other functional groups.

    Substitution: The compound can participate in substitution reactions, particularly involving its acetamido and hydroximo groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like MnO₂, reducing agents, and various sulfonylhydrazines for condensation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield glucono-1,5-lactone derivatives, while reduction can produce different amine or hydroxyl derivatives.

Scientific Research Applications

2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone involves its interaction with specific enzymes. It acts as a competitive inhibitor of hOGA and hHexB by binding to the active sites of these enzymes, thereby preventing their normal function . This inhibition is crucial for its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-2-deoxy-D-glucono-1,5-lactone
  • N-Acetylglucosamino-1,5-lactone
  • 2-Acetamido-2-deoxy-D-glucono-δ-lactone

Uniqueness

2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone is unique due to its specific inhibitory effects on hOGA and hHexB, which are not as pronounced in similar compounds. Its structure allows for selective binding and inhibition, making it a valuable tool in biochemical research and potential therapeutic applications .

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